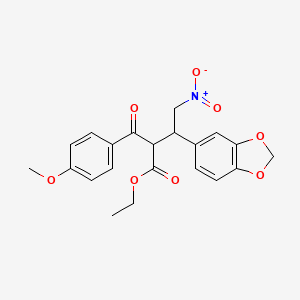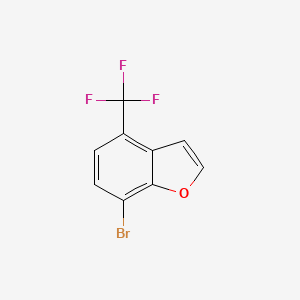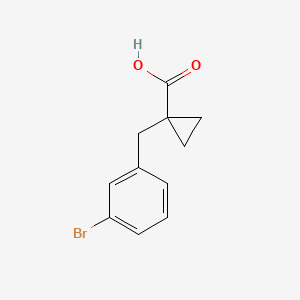
1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with a bromine atom at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in-stock or on a backordered basis, ensuring a consistent supply for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of benzylcyclopropane-1-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of benzylcyclopropane-1-carboxylic acid.
Substitution: Formation of substituted benzylcyclopropane-1-carboxylic acids with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and interactions. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-(3-Bromobenzyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(3-Methylbenzyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-2-8(6-9)7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
Clave InChI |
WQGOFLYWENXSTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




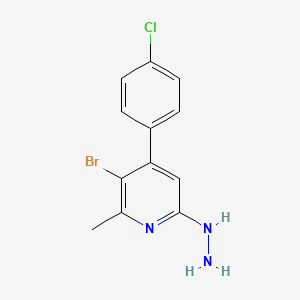
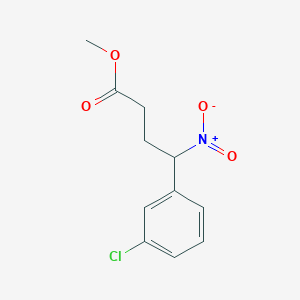
![2-(Imidazo[1,5-a]pyridin-3-ylthio)acetonitrile](/img/structure/B8700170.png)
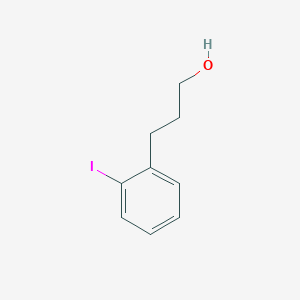
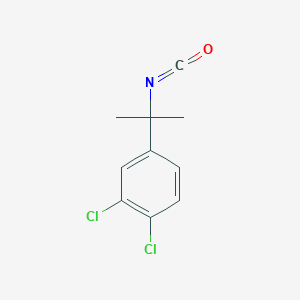

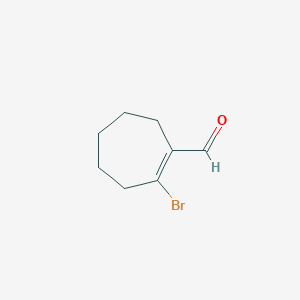
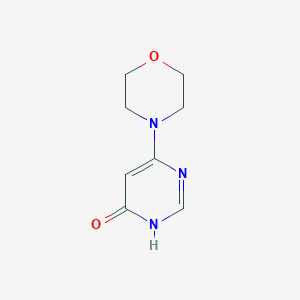

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepin-2-amine](/img/structure/B8700196.png)
